molecular formula C8H12O B14706071 1-Methylcyclohex-2-ene-1-carbaldehyde CAS No. 22911-31-5

1-Methylcyclohex-2-ene-1-carbaldehyde

Cat. No.: B14706071
CAS No.: 22911-31-5
M. Wt: 124.18 g/mol
InChI Key: DERUPGPGCWUEJI-UHFFFAOYSA-N
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Description

1-Methylcyclohex-2-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexene, featuring a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexene followed by oxidation. For instance, methylation of cyclohexene can be achieved using methyl iodide in the presence of a strong base like potassium tert-butoxide. The resulting methylcyclohexene is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. Catalysts such as palladium or platinum are often employed to facilitate the oxidation of methylcyclohexene under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Grignard reagents (RMgX)

Major Products Formed:

Scientific Research Applications

1-Methylcyclohex-2-ene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylcyclohex-2-ene-1-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s reactivity is influenced by the electron-donating effect of the methyl group, which stabilizes the intermediate species formed during reactions .

Comparison with Similar Compounds

  • 2-Methyl-1-cyclohexene-1-carbaldehyde
  • 3-Methylcyclohex-2-enone
  • Cyclohexene-1-carboxaldehyde

Comparison: 1-Methylcyclohex-2-ene-1-carbaldehyde is unique due to the position of the methyl group and the aldehyde functional group. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to 2-Methyl-1-cyclohexene-1-carbaldehyde, it has different steric and electronic properties, leading to variations in reaction outcomes .

Properties

CAS No.

22911-31-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-methylcyclohex-2-ene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h3,5,7H,2,4,6H2,1H3

InChI Key

DERUPGPGCWUEJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC=C1)C=O

Origin of Product

United States

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